Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride
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Description
Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aniline moiety linked to a pyrrolidine ring substituted with a methoxyphenyl group and a propyl chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, p-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multiple steps:
- **Formation of
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidine derivative.
Attachment of the Propyl Chain: The propyl chain is added through an alkylation reaction, using a propyl halide.
Properties
CAS No. |
1945-00-2 |
---|---|
Molecular Formula |
C22H32Cl2N2O |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[4-[2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-ium-1-yl]ethyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C22H30N2O.2ClH/c1-3-12-22(19-5-4-6-21(16-19)25-2)13-15-24(17-22)14-11-18-7-9-20(23)10-8-18;;/h4-10,16H,3,11-15,17,23H2,1-2H3;2*1H |
InChI Key |
QBYCXMGSUPQWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC[NH+](C1)CCC2=CC=C(C=C2)[NH3+])C3=CC(=CC=C3)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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